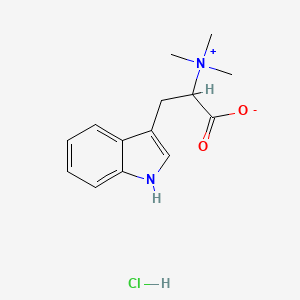
Hypaphorine hcl
Descripción general
Descripción
Hypaphorine hydrochloride is an indole alkaloid with the IUPAC name (2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl) propanoate hydrochlorideHypaphorine was first isolated and characterized from Erythrina hypaphorus in 1911 . This compound is found in various organisms, including plants, fungi, sponges, and mammals . It is structurally similar to several biochemically active compounds such as indole-3-acetic acid, tryptophan, melatonin, and serotonin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hypaphorine can be synthesized through the exhaustive methylation of the α-amino group of L-tryptophan with concomitant deprotonation of the carboxy group . The preparation method involves the use of semi-preparative reversed-phase liquid chromatography to separate hypaphorine from crude extracts .
Industrial Production Methods
A high-purity hypaphorine can be produced by extracting raw materials from Caragana microphylla, followed by ultrafiltration and nanofiltration. The concentrated solution is then precipitated with ethanol, and the precipitate is separated using high-speed counter-current chromatography . This method is efficient, with a production period that is short and a purity level of not less than 95% .
Análisis De Reacciones Químicas
Types of Reactions
Hypaphorine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include dry chemicals, carbon dioxide, and alcohol-resistant foam . Specific conditions for these reactions are not extensively documented, but general laboratory safety measures should be followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different indole derivatives, while reduction reactions could produce simpler amines .
Aplicaciones Científicas De Investigación
Hypaphorine has a wide range of scientific research applications:
Chemistry: It is used in density functional theory studies to understand its structural and biological properties.
Medicine: It exhibits anti-inflammatory properties by acting as an agonist of the α7 nicotinic acetylcholine receptor.
Industry: Hypaphorine is used in the production of high-purity compounds for pharmaceutical applications.
Mecanismo De Acción
Hypaphorine exerts its effects primarily through its interaction with molecular targets such as the α7 nicotinic acetylcholine receptor . It acts as an agonist, leading to anti-inflammatory effects by decreasing the expression of toll-like receptor 4 and increasing CD86 . Additionally, hypaphorine regulates the PI3K/Akt/mTOR signaling pathway, which is crucial for its anti-inflammatory actions .
Comparación Con Compuestos Similares
Hypaphorine is structurally similar to several compounds, including:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid used in protein synthesis.
Melatonin: A hormone that regulates sleep-wake cycles.
Serotonin: A neurotransmitter that contributes to feelings of well-being and happiness.
Hypaphorine’s uniqueness lies in its ability to act as a competitive inhibitor for processes controlled by indole-3-acetic acid, making it valuable for medicinal applications .
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12;/h4-7,9,13,15H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXZRRFENSICAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















